molecular formula C13H15N3O2 B3082731 N'-(2-formyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylimidoformamide CAS No. 1134334-52-3

N'-(2-formyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylimidoformamide

Cat. No.: B3082731
CAS No.: 1134334-52-3
M. Wt: 245.28 g/mol
InChI Key: TXQJWUTXQSCYGV-UHFFFAOYSA-N
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Description

N’-(2-formyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylimidoformamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-formyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylimidoformamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-formyl-5-methoxy-1H-indole.

    Formylation: The indole derivative is then subjected to formylation using formic acid or formylating agents under controlled conditions.

    Dimethylation: The formylated indole is reacted with dimethylamine to introduce the N,N-dimethylimidoformamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N’-(2-formyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylimidoformamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction may produce indole alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: May be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(2-formyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylimidoformamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-formyl-5-methoxy-1H-indole: A precursor in the synthesis of the target compound.

    N,N-dimethylimidoformamide derivatives: Compounds with similar structural features and potential biological activities.

Uniqueness

N’-(2-formyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylimidoformamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

N'-(2-formyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-16(2)8-14-13-10-6-9(18-3)4-5-11(10)15-12(13)7-17/h4-8,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQJWUTXQSCYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(NC2=C1C=C(C=C2)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-(2-formyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylimidoformamide
Reactant of Route 2
N'-(2-formyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylimidoformamide
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N'-(2-formyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylimidoformamide
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N'-(2-formyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylimidoformamide
Reactant of Route 5
N'-(2-formyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylimidoformamide
Reactant of Route 6
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N'-(2-formyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylimidoformamide

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